N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) is a small molecule identified as a potent, reversible, and ATP-competitive inhibitor of the p97 ATPase [, ]. p97, also known as valosin-containing protein (VCP) or Cdc48, is a highly conserved and essential AAA+ ATPase [] that plays a crucial role in various cellular processes, including protein degradation pathways (e.g., ubiquitin-proteasome system and autophagy), endoplasmic reticulum-associated degradation (ERAD), Golgi membrane reassembly, membrane fusion, and DNA repair [, ]. DBeQ's ability to inhibit p97 has made it a valuable tool in scientific research, particularly in understanding p97 biology and exploring its potential as a therapeutic target in various diseases, including cancer [].
While the provided abstracts do not offer a detailed protocol for the synthesis of DBeQ, they mention that a series of p97 inhibitor analogues, including DBeQ derivatives, have been screened for their inhibitory activity and domain selectivity []. This suggests that DBeQ can be chemically modified, and its synthesis likely involves standard organic chemistry techniques.
Although the provided abstracts do not present a detailed molecular structure analysis of DBeQ, its chemical structure is identified as N2,N4-dibenzylquinazoline-2,4-diamine [, , ]. The structure consists of a quinazoline core with two benzyl groups attached to the nitrogen atoms at positions 2 and 4.
DBeQ functions as an ATP-competitive inhibitor of the p97 ATPase [, , , ]. It binds to the ATPase domain of p97, preventing ATP binding and hydrolysis, which are crucial for p97's function [, ]. This inhibition disrupts various cellular processes that depend on p97 activity. For instance, DBeQ has been shown to:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: